![molecular formula C10H8BrN3 B1626713 3-Bromo-5-phenylpyrazin-2-amine CAS No. 67602-05-5](/img/structure/B1626713.png)
3-Bromo-5-phenylpyrazin-2-amine
Overview
Description
3-Bromo-5-phenylpyrazin-2-amine is a chemical compound with the molecular formula C10H8BrN3 . It has a molecular weight of 250.09 g/mol . The compound is used in scientific research and has diverse applications, such as drug development and organic synthesis.
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-phenylpyrazin-2-amine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom, an amine group, and a phenyl ring . The InChI string representation of the molecule isInChI=1S/C10H8BrN3/c11-9-10 (12)13-6-8 (14-9)7-4-2-1-3-5-7/h1-6H, (H2,12,13)
. Physical And Chemical Properties Analysis
3-Bromo-5-phenylpyrazin-2-amine has a molecular weight of 250.09 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 248.99016 g/mol . The topological polar surface area of the compound is 51.8 Ų . The compound has a heavy atom count of 14 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Complex Heterocyclic Systems
3-Bromo-5-phenylpyrazin-2-amine is known to be a versatile scaffold in organic synthesis and medicinal chemistry . It is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
For instance, 3(5)-aminopyrazoles, which 3-Bromo-5-phenylpyrazin-2-amine is a part of, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines . These compounds have a wide range of applications in major fields, including in the pharmaceutical industry .
Potential Therapeutic Agent
In medical research, 3-Bromo-5-phenylpyrazin-2-amine has shown promise as a potential therapeutic agent. It is currently being evaluated for its safety and efficacy in humans through clinical trials.
Specifically, it is being investigated for the treatment of various diseases such as cancer, Alzheimer’s, and Parkinson’s. The compound’s unique structure and properties make it a promising candidate for these therapeutic applications.
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-phenylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-9-10(12)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJERTWGUYNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498905 | |
Record name | 3-Bromo-5-phenylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-phenylpyrazin-2-amine | |
CAS RN |
67602-05-5 | |
Record name | 3-Bromo-5-phenylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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